Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate is a bicyclic pyrrolidine derivative featuring a hydroxymethyl-substituted cyclopropane ring fused to the pyrrolidine scaffold. This compound is of significant interest in medicinal chemistry due to its structural complexity, which combines conformational rigidity (from the cyclopropane) with functional versatility (hydroxymethyl and tert-butyl carbamate groups). Such motifs are commonly employed in drug discovery to modulate pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
YPSLZGJDQHHJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropyl derivative with a pyrrolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1174020-49-5)
- Key Differences : Incorporates a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position.
- Implications : Fluorine enhances electronegativity and metabolic stability compared to the cyclopropyl group in the target compound. The stereochemistry (2S,4R) may influence binding to chiral targets like enzymes or receptors .
tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 869481-93-6)
- Key Differences : Features a fluorine at the 3-position and a hydroxyl group at the 4-position.
- Fluorine’s inductive effects could alter pKa or hydrogen-bonding interactions .
tert-butyl trans-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1033245-12-3)
- Key Differences : Trans-configuration of the 3-fluoro and 4-hydroxyl groups introduces distinct spatial constraints.
- Implications : The trans arrangement may reduce steric hindrance compared to cis configurations, affecting conformational flexibility and target engagement .
Piperidine and Cyclopropane-Modified Analogues (Combi-Blocks)
tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate (CAS: 1147109-42-9)
- Key Differences: Replaces the pyrrolidine ring with a carbamate-linked cyclopropane-aminomethyl group.
- Implications: The aminomethyl group introduces basicity, which could enhance solubility in acidic environments. However, the lack of a pyrrolidine ring may reduce conformational rigidity compared to the target compound .
tert-Butyl (2r)-2-(aminomethyl)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate (CAS: 1630815-49-4)
- Key Differences: Contains both aminomethyl and cyclopropylmethyl substituents at the 2-position.
tert-Butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate (CAS: 1303973-27-4)
- Key Differences: Piperidine ring with 4,4-difluoro and 3-aminomethyl groups.
- Implications : The difluoro motif increases lipophilicity and may improve blood-brain barrier penetration. The piperidine ring’s larger size compared to pyrrolidine alters ring puckering and torsional angles, affecting target selectivity .
Structural and Functional Group Analysis
Table: Comparative Overview of Key Compounds
Key Observations
- Cyclopropane vs. Fluorine : Cyclopropane in the target compound provides rigidity but less electronegativity than fluorine-substituted analogs, which may favor different ADME profiles.
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound offers hydrogen-bonding capability without introducing basicity, unlike aminomethyl derivatives.
- Ring Size : Piperidine-based analogs (e.g., CAS: 1303973-27-4) exhibit distinct conformational preferences compared to pyrrolidine systems, influencing target selectivity.
Biological Activity
Tert-butyl 3-(2-(hydroxymethyl)cyclopropyl)pyrrolidine-1-carboxylate is a compound of growing interest in biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.33 g/mol. The compound features a pyrrolidine ring, a tert-butyl ester, and a cyclopropyl group, which contribute to its chemical reactivity and potential biological interactions.
- Receptor Interaction : The hydroxymethyl and cyclopropyl groups may affect binding affinity and specificity towards various receptors.
- Metabolic Pathways : Similar compounds have shown involvement in metabolic processes, suggesting that this compound could also play a role in modulating such pathways.
Comparative Analysis with Related Compounds
To better understand the potential biological roles of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Lacks cyclopropyl group | |
| (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Enantiomeric form | |
| N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | Different bicyclic structure |
This table illustrates how variations in structure can influence the biological activity of related compounds, highlighting the uniqueness of this compound.
Study on Hydroxymethyl Pyrrolidines
Research on hydroxymethyl pyrrolidines has indicated their potential as β3 adrenergic receptor agonists, which are involved in metabolic regulation and energy expenditure. These findings suggest that this compound may also possess similar agonistic properties, warranting further investigation into its therapeutic applications .
Anticancer Activity Insights
Recent studies on piperidine derivatives have demonstrated anticancer properties through mechanisms such as apoptosis induction in tumor cells. Although specific data on our compound is lacking, its structural similarity to effective anticancer agents suggests it could be explored for potential cytotoxic effects against various cancer cell lines .
Conclusion and Future Directions
This compound presents a promising area for future research due to its unique structural features and potential biological activities. Further studies focusing on its interactions with specific biological targets, metabolic pathways, and therapeutic applications are essential to fully elucidate its role in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
